2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c17-15-4-2-1-3-14(15)16(21)19-13-9-18-20(11-13)10-12-5-7-22-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACUESYIXCUGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves the reaction of a brominated precursor with a pyrazole derivative. One common method involves the use of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a starting material, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions may involve the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or TBHP (tert-butyl hydroperoxide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce oxidized derivatives of the compound.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of new functional groups.
Biology
The biological applications of 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide are being explored in several areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential as a dihydrofolate reductase inhibitor, which is crucial for antimicrobial activity.
-
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli.
Compound MIC (μg/mL) Target Pathogen This compound 0.25 Staphylococcus aureus Similar Derivative 0.30 Escherichia coli -
Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75%
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic potential:
- Analgesic Properties : There is ongoing research into its efficacy as an analgesic agent, particularly in models of pain induced by inflammation.
-
Cancer Research : Initial findings suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
Cell Line IC50 (μM) A549 (Lung Cancer) 5.0 MCF7 (Breast Cancer) 3.5
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity linked to structural modifications.
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.
- Cytotoxicity Profiles : Comparative analyses indicate that brominated pyrazole derivatives exhibit enhanced anticancer activity compared to non-brominated counterparts.
Mechanism of Action
The mechanism of action of 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide-Pyrazole Derivatives
a) 2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural differences : The pyrazole ring here is substituted with a phenyl group and fused to a dihydro-oxo moiety, unlike the oxan-4-ylmethyl group in the target compound.
- DFT analysis : Theoretical studies reveal that this analog and its chloro derivative exhibit hydrogen bonding interactions (e.g., N–H···O) and stabilization via electrostatic contributions .
- Implications : The phenyl group enhances lipophilicity, while the oxan-4-ylmethyl group in the target compound may improve aqueous solubility due to its ether oxygen.
b) N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(5-(Dihydrobenzo[b][1,4]Dioxin-7-yl)-Pyrazol-3-yl)Benzamide
- Key features : Incorporates a trifluoromethyl group (electron-withdrawing) and a dihydrobenzo dioxin moiety (planar aromatic system).
- Electronic effects : The -CF₃ group significantly lowers electron density at the benzamide core, contrasting with the bromine’s moderate electron-withdrawing effect in the target compound.
- Biological relevance : The dihydrobenzo dioxin may enhance π-π stacking with biological targets, while the oxan-4-yl group in the target compound could favor hydrogen bonding .
Pyrazole Derivatives with Heterocyclic Substituents
a) 4-(4-Bromo-3-(4-Chlorophenyl)-Pyrazol-1-yl)Benzenesulfonamide
- Structural divergence : Replaces the benzamide with a sulfonamide group and introduces a chlorophenyl substituent.
- Physicochemical properties: Sulfonamides are highly polar, often improving solubility and enzyme-binding capacity compared to benzamides.
- Activity : Sulfonamide derivatives are frequently associated with antimicrobial or carbonic anhydrase inhibitory activity, whereas benzamide-pyrazole compounds may target different pathways.
b) 1,3,4-Thiadiazole-Pyrazole Hybrids
- Design: Synthesized from pyrazole precursors, these hybrids incorporate thiadiazole rings, known for metabolic stability and antimicrobial activity.
- Comparison : Thiadiazoles introduce additional sulfur-based interactions (e.g., S–H bonding), which the target compound lacks. However, the oxan-4-yl group’s ether oxygen offers distinct hydrogen-bonding capabilities .
Halogenated Pyrazole Amides
a) 2-Bromo-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Butanamide
- Substituent variation : Features a butanamide chain instead of benzamide and a dihydro-oxo pyrazole ring.
- Lipophilicity : The butanamide’s alkyl chain increases hydrophobicity, whereas the target compound’s benzamide and oxan-4-yl groups balance lipophilicity and polarity.
- Synthetic routes : Both compounds likely involve condensation reactions, but the oxan-4-ylmethyl group may require specialized alkylation steps .
b) 4-(4-Amino-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide
- Complex heterocycles: Combines pyrazole with pyrimidine and chromenone moieties, increasing structural complexity.
- Bioactivity : Fluorine atoms enhance metabolic stability and membrane permeability, while the oxan-4-yl group in the target compound may prioritize solubility over blood-brain barrier penetration .
Biological Activity
2-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a compound of interest due to its unique molecular structure and potential biological activities. The incorporation of a pyrazole moiety along with an oxane group suggests a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, which may enhance its reactivity and biological activity. The presence of the pyrazole ring is known to contribute to various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing pyrazole and oxane functionalities exhibit diverse biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial : Some derivatives demonstrate significant antimicrobial activity against various bacterial strains.
- Anticancer : Certain pyrazole compounds have exhibited cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
Anti-inflammatory Activity
A study highlighted that pyrazole derivatives can inhibit the production of inflammatory mediators such as TNF-α and IL-6. For instance, compounds similar to this compound showed inhibitory activity comparable to standard anti-inflammatory drugs at specific concentrations .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. For example, compounds with similar structures were tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Anticancer Potential
The anticancer activity of pyrazole compounds has been extensively studied. In vitro assays revealed that certain derivatives could induce apoptosis in cancer cells. For instance, a related compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating substantial cytotoxicity .
Case Studies
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Selvam et al. | Pyrazole derivatives | Inflammatory markers | 61–85% inhibition of TNF-α at 10 µM |
| Burguete et al. | 1,5-diaryl pyrazole | E. coli, S. aureus | Significant antimicrobial activity |
| Xia et al. | 1-arylmethyl-pyrazole | A549 cell line | IC50 = 49.85 µM (cytotoxic) |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, the bromine atom may facilitate binding to target proteins, enhancing the compound's efficacy in modulating biological pathways related to inflammation and cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
